REACTION_CXSMILES
|
[ClH:1].[C:2]1([CH:8]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[N:9]2[CH2:14][CH2:13][N:12]([CH2:15][CH:16]([C:18]3[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=3)[OH:17])[CH2:11][CH2:10]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>>[ClH:1].[C:25]1([CH:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:9]2[CH2:10][CH2:11][N:12]([CH2:15][CH:16]([C:18]3[CH:19]=[CH:20][C:21]([OH:24])=[CH:22][CH:23]=3)[OH:17])[CH2:13][CH2:14]2)[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1 |f:2.3|
|
Name
|
|
Quantity
|
112 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2-(4-diphenylmethylpiperazinyl)-1-(4-hydroxyphenyl)ethanol
|
Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N1CCN(CC1)CC(O)C1=CC=C(C=C1)O)C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was vigorously stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resultant white solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
with heating at 75° to 80° C. for 40 minutes
|
Duration
|
40 min
|
Type
|
FILTRATION
|
Details
|
were collected by hot filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(=CC=CC=C1)C(N1CCN(CC1)CC(O)C1=CC=C(C=C1)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |